molecular formula C6H6BrF3O2 B1276936 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one CAS No. 502926-95-6

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Cat. No. B1276936
M. Wt: 247.01 g/mol
InChI Key: LSVYBZXUIJPUGY-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a versatile precursor used in the synthesis of various heterocyclic compounds. It has been the subject of multiple studies due to its reactivity and the potential for creating biologically active molecules. The compound's structure allows for selective reactions with nucleophiles, leading to the formation of a wide range of functionalized products .

Synthesis Analysis

The synthesis of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and its derivatives has been explored in several studies. For instance, its reaction with primary aliphatic amines has been shown to be highly selective, yielding a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and highly functionalized β-enaminones under controlled conditions . Additionally, the compound has been used as a precursor for the synthesis of (1,2,3-triazol-1-yl)methylpyrimidines through a stepwise process involving nucleophilic substitution and click chemistry . The regiospecific allylic bromination of related trihalo-alken-2-ones has also been reported, demonstrating the compound's utility in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and its derivatives has been characterized using various spectroscopic techniques, including IR spectroscopy, X-ray diffraction, and NMR experiments. These studies have provided detailed information on bond lengths, angles, and the overall geometry of the molecules .

Chemical Reactions Analysis

The reactivity of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with different nucleophiles has been extensively studied. The compound undergoes selective reactions leading to the formation of diverse heterocyclic structures. For example, its reaction with nucleophiles can result in the formation of cyclopropane bis-lactones, as reported in the study of 3-bromo-5-methoxyfuran-2(5H)-one . The compound's reactivity with benzenethiols in the presence of InCl3·4H2O has also been investigated, yielding addition-elimination and substitution products10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and related compounds have been deduced from their synthesis and molecular structure analyses. These properties are influenced by the presence of functional groups such as bromo, methoxy, and trifluoromethyl, which contribute to the compound's reactivity and potential applications in the synthesis of biologically active molecules .

Scientific Research Applications

Synthesis of Biheterocycles

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as an efficient precursor in the synthesis of (1,2,3‐triazol‐1‐yl)methylpyrimidines, a new series of biheterocycles. This process involves stepwise synthesis, beginning with its conversion into 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one and subsequent reactions leading to the formation of these biheterocycles. This method demonstrates the compound's utility in creating complex molecular structures (Aquino et al., 2017).

Catalyst-Free Synthesis of Piperazines and Diazocanes

The compound is also utilized in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. This telescoped, one-pot method yields these compounds with high chemo- and regioselectivity, demonstrating its versatility in synthesizing a variety of heterocyclic compounds (Mittersteiner et al., 2019).

Production of Functionalized Pyrroles

Another significant application is in the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. The reaction with primary aliphatic amines leads to the selective formation of these pyrroles, showcasing its reactivity and selectivity in synthesizing specialized organic structures (Zanatta et al., 2021).

Heterocyclic Synthesis Using Brominated Enones

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, along with its derivatives, is a valuable building block for constructing heterocyclic and polyheterocyclic compounds. These compounds are synthesized through cyclocondensation, alkylation, and cycloaddition reactions, highlighting the compound's utility in diverse synthetic pathways (Mittersteiner et al., 2020).

One-Pot Synthesis of Heterocycles

The compound's role in the regiospecific allylic bromination and its applications in the synthesis of various heterocycles further illustrate its importance in organic synthesis. This process emphasizes its utility in creating complex organic compounds in a streamlined manner (Martins, 2002).

Safety And Hazards

The safety data sheet (MSDS) for 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one can be found online . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVYBZXUIJPUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC(=O)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408927
Record name 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5153113

CAS RN

502926-95-6
Record name 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
EC Aquino, MM Lobo, G Leonel… - European Journal of …, 2017 - Wiley Online Library
5‐Bromo‐1,1,1‐trifluoro‐4‐methoxypent‐3‐en‐2‐one was used as an efficient precursor for the synthesis of a new series of (1,2,3‐triazol‐1‐yl)methyl‐pyrimidine biheterocycles. For …
EC Aquino, G Leonel, VC Gariboti… - The Journal of …, 2015 - ACS Publications
A concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with …
Number of citations: 23 pubs.acs.org
LL Zachow, M Mittersteiner, EC Aquino… - …, 2021 - thieme-connect.com
In this work, the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one toward primary aliphatic amines was studied. The reaction was found to be extremely selective to …
Number of citations: 2 www.thieme-connect.com
M Mittersteiner, HG Bonacorso, MAP Martins… - …, 2020 - thieme-connect.com
5-Bromo- and 5,5-dibromo-1,1,1-trihalo-4-methoxypent-3-en-2-ones (brominated enones) have proven to be attractive building blocks for the construction of heterocyclic and …
Number of citations: 14 www.thieme-connect.com
M Mittersteiner, VP Andrade, LL Zachow… - The Journal of …, 2019 - ACS Publications
The synthetic potential of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one toward the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes …
Number of citations: 18 pubs.acs.org
N Zanatta, PB Brondani, SS Amaral… - Organic Chemistry …, 2009 - triggered.clockss.org
The N1-alkylation of 4-(trichloromethyl) pyrimidin-2 (1H)-one, 4-methoxy-4-(trichloromethyl)-3, 4-dihydropyrimidin-2 (1H)-one, and 5-bromo-4-methoxy-4-(trichloromethyl)-3, 4-…
Number of citations: 7 triggered.clockss.org
LL Zachow, M Mittersteiner… - Journal of …, 2022 - Wiley Online Library
The N‐functionalization of 4‐amino‐2‐trifluoromethyl‐1H‐pyrroles using alkyl halides is reported. The selectivity of the alkylation reaction was highly dependent on the nature of the …
Number of citations: 1 onlinelibrary.wiley.com
M Mittersteiner, GS Pereira, LA Wessjohann… - ACS …, 2022 - ACS Publications
This study reports two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block …
Number of citations: 1 pubs.acs.org
L Yet - Progress in Heterocyclic Chemistry, 2018 - Elsevier
The synthesis and chemistry of pyrazoles, imidazoles, 1,2,3-triazoles, 1,2,4-triazoles, and tetrazoles were actively pursued in 2017. No attempt was made to incorporate all the exciting …
Number of citations: 1 www.sciencedirect.com
AG Meyer, AC Bissember, CJT Hyland… - Progress in Heterocyclic …, 2021 - Elsevier
The review covers work published in the calendar year 2019. Novel reaction chemistry and new ring synthetic methods for seven-membered heterocycles including azepines, …
Number of citations: 1 www.sciencedirect.com

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